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molecular formula C12H11FN2O B8275279 {3-Fluoro-4-[(2-methylpyridin-4-yl)oxy]phenyl}-amine

{3-Fluoro-4-[(2-methylpyridin-4-yl)oxy]phenyl}-amine

Cat. No. B8275279
M. Wt: 218.23 g/mol
InChI Key: NZECAXDPNSSXDV-UHFFFAOYSA-N
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Patent
US07582645B2

Procedure details

{3-Fluoro-4-[(2-methylpyridin-4-yl)oxy]phenyl}-amine (2J) was prepared by a method analogous to that described for 4-(3-aminophenoxy)pyridine-2-carboxamide (2C), starting from 4-amino-2-fluorophenol and 4-chloro-2-cyanopyridine, MS ES: 219 (M+H)+, calcd 219, RT=1.07 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1C=C(C=CC=1)O[C:6]1[CH:11]=[CH:10][N:9]=[C:8]([C:12](N)=O)[CH:7]=1.[NH2:18][C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[C:21]([F:26])[CH:20]=1.ClC1C=CN=C(C#N)C=1>>[F:26][C:21]1[CH:20]=[C:19]([NH2:18])[CH:24]=[CH:23][C:22]=1[O:25][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([CH3:12])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(OC2=CC(=NC=C2)C(=O)N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1OC1=CC(=NC=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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